molecular formula C12H18ClNO B1459854 (1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride CAS No. 26481-46-9

(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride

Cat. No. B1459854
CAS RN: 26481-46-9
M. Wt: 227.73 g/mol
InChI Key: JOODHSIPRYLIFD-UHFFFAOYSA-N
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Description

“(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 26481-46-9 and a molecular weight of 227.73 . Its IUPAC name is (1-ethylisochroman-1-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO.ClH/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-14-12;/h3-6H,2,7-9,13H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

A key area of research involving (1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride focuses on its synthesis and characterization. For instance, Jin (2006) detailed the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a closely related compound, through a multi-step process involving addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reactions. This process is highlighted for its advantages in terms of reagent cost, reaction conditions, and yield efficiency Jin, 2006.

Crystal Structure Analysis

Research on similar compounds extends to crystal structure analysis, providing insights into the molecular configuration and potential applications in material science and organic chemistry. For example, Zhang De-chun (2013) prepared a dicondensed compound with structural similarities, revealing its monoclinic system, space group, and crystallographic parameters. This detailed structural information supports further applications in pharmaceuticals and materials science Zhang De-chun, 2013.

Reactivity and Potential Applications

The reactivity of (1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride and related compounds has been explored for potential applications in medicinal chemistry and as building blocks for more complex chemical entities. Anderluh, Marc, and Dolenc (2005) reported on the synthesis and reactivity of a closely related compound, highlighting its role as a peptidomimetic building block. This work suggests the potential for these compounds to be used in the design of novel drugs or as intermediates in organic synthesis Anderluh, Marc, & Dolenc, 2005.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(1-ethyl-3,4-dihydroisochromen-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-14-12;/h3-6H,2,7-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODHSIPRYLIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2CCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride
Reactant of Route 2
(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride
Reactant of Route 3
(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride
Reactant of Route 4
(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride
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(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride
Reactant of Route 6
(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride

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